molecular formula C14H21N3O2 B1378892 Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate CAS No. 886770-90-7

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate

Cat. No. B1378892
CAS RN: 886770-90-7
M. Wt: 263.34 g/mol
InChI Key: BPWOXCWPHVVITM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is used as a building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylate with tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylate with tert-butyl ester and Pd/C in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 263.34 and a boiling point of 389.4±37.0 °C .

Scientific Research Applications

Catalysis and Polymerization

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate derivatives have been explored for their catalytic activities, particularly in the context of acylation chemistry. One study demonstrated the synthesis and polymerization of a related derivative, leading to the production of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers showed effectiveness in the acylation of tert-butanol with acetic anhydride, highlighting their potential as catalysts in organic synthesis due to neighboring group effects (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis and Characterization of Novel Compounds

The compound has been utilized as a building block in the synthesis of novel organic molecules with potential biological activities. For instance, a specific derivative was synthesized and characterized, including its structural confirmation through X-ray diffraction. This derivative displayed modest antibacterial and anthelmintic activities, suggesting its potential for further development into therapeutic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

Studies have also focused on the detailed molecular structure analysis of tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate derivatives. For example, the crystal and molecular structure of a sterically congested piperazine derivative was reported, showcasing the compound's novel chemistry and its potential as a pharmacologically useful core. This kind of research underlines the importance of structural analysis in understanding the properties and potential applications of new chemical entities (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for compounds like Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate could involve their use in the synthesis of several novel organic compounds, given their diverse biological activities .

properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-6-4-5-7-15-11/h4-7,12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOXCWPHVVITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate

CAS RN

886770-90-7
Record name tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate
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